3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide - 57001-43-1

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide

Catalog Number: EVT-1336495
CAS Number: 57001-43-1
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4″-difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxamide

  • Compound Description: This compound features a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group attached to a terphenyl carboxamide moiety. The crystal structure of this compound has been determined, revealing intramolecular hydrogen bonding and sheet-like packing in the crystal lattice. []
  • Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide. The presence of this common structural feature suggests potential similarities in their chemical properties and potential biological activities. []

3-(1,3-Dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl)propanamide Analogs

  • Compound Description: This series of compounds was designed and synthesized as potential HIV-1 reverse transcriptase and integrase inhibitors. They contain a 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione core linked to a substituted phenylpropanamide group. [, ]
  • Relevance: The 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione core present in these analogs is closely related to the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group in 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide. The difference lies in the saturation of the six-membered ring. Exploring these analogs could provide insights into the impact of ring saturation on biological activity. [, ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

  • Compound Description: VU-29 is a potent and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It shows potential as a therapeutic agent for central nervous system disorders. []
  • Relevance: Although structurally distinct from 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide, VU-29 is discussed in the context of mGluR5 potentiation alongside another related compound, N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide. This connection highlights the importance of exploring various chemical scaffolds, including those featuring the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, for their potential to modulate mGluR5 activity. []

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: Similar to VU-29, CPPHA is a potent and selective positive allosteric modulator of mGluR5. It enhances mGluR5 responses to agonists like glutamate and quisqualate. [, , ]
  • Relevance: CPPHA holds significant relevance due to its direct structural similarity to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide. Both compounds share the same 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. CPPHA's ability to modulate mGluR5 activity suggests that the shared structural motif might be crucial for interacting with this receptor. [, , ]
  • Compound Description: These compounds were investigated as potential treatments for sickle cell disease symptoms. They share a common 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, with variations in the substituents attached to the methylene group. Mutagenicity studies revealed varying potencies among the analogs. [, ]
  • Relevance: This series provides a direct structural comparison to 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide, highlighting the influence of the substituent attached to the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group on biological activity. Studying these analogs can elucidate structure-activity relationships and guide the design of compounds with improved safety profiles. [, ]

(S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast, APR)

  • Compound Description: Apremilast is a clinically approved anti-inflammatory drug used for treating psoriasis and psoriatic arthritis. It exhibits selective π-philic mechanochemical properties, forming solvates and cocrystals with aromatic molecules. [, ]
  • Relevance: Apremilast shares the 1,3-dioxo-2,3-dihydro-1H-isoindol group with 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide. The key difference lies in the substitution pattern on the isoindoline ring. Apremilast's clinical success and unique solid-state properties emphasize the pharmaceutical relevance of this chemical class and its potential for further exploration. [, ]
  • Compound Description: This research involved the synthesis and investigation of transition metal complexes of 5[(1,3 dioxo- 1,3 dihydro-2H-isoindol 2-yl)methyl]-2-hydroxy benzoic acid. These complexes showed varying degrees of antifungal activity. []
  • Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylmethyl group with 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide, highlighting the potential for incorporating metal ions into the structure. Studying these complexes could reveal the influence of metal coordination on biological activity. []

Properties

CAS Number

57001-43-1

Product Name

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanethioamide

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28g/mol

InChI

InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16)

InChI Key

DJQBXHATCJIPIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=N)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.